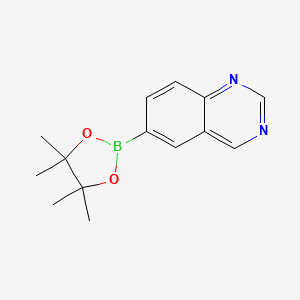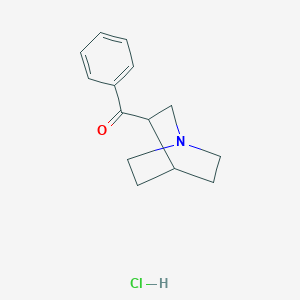
1-Phenoxy-4-(pentafluorosulfanyl)benzene
Übersicht
Beschreibung
1-Phenoxy-4-(pentafluorosulfanyl)benzene is an organosulfur compound characterized by the presence of a phenoxy group and a pentafluorosulfanyl group attached to a benzene ring. This compound is known for its high chemical stability and unique electronic properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 1-Phenoxy-4-(pentafluorosulfanyl)benzene typically involves the fluorination of diphenyl disulfide. One of the most effective methods is the fluorination using xenon difluoride, although this method yields only about 25% . The reaction conditions generally require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1-Phenoxy-4-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position.
Oxidation and Reduction:
Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, with the major products being substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism of action for 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets through its electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and stability, making it a valuable tool in studying electrophilic aromatic substitution reactions. The pathways involved are primarily related to its ability to stabilize negative charges and facilitate the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
1-Phenoxy-4-(pentafluorosulfanyl)benzene can be compared to other similar compounds such as:
Pentafluorosulfanylbenzene: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Phenylsulfur Pentafluoride: Another related compound with different electronic properties due to the absence of the phenoxy group.
The uniqueness of this compound lies in its combination of the phenoxy and pentafluorosulfanyl groups, which confer distinct electronic and chemical properties that are valuable in various research applications .
Eigenschaften
IUPAC Name |
pentafluoro-(4-phenoxyphenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCMMKKWUQZWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719138 | |
| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126968-86-2 | |
| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)




![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)



![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)

